molecular formula C10H22OSi B14409376 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol CAS No. 85363-31-1

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol

Cat. No.: B14409376
CAS No.: 85363-31-1
M. Wt: 186.37 g/mol
InChI Key: ORPBIKGSHYFEEJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is an organic compound with the molecular formula C10H22OSi It is a derivative of hexenol, featuring a trimethylsilyl group and a methyl group attached to the hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol typically involves the reaction of hexenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Hexenol+Trimethylsilyl chlorideThis compound\text{Hexenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Hexenol+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-one.

    Reduction: Formation of 2-Methyl-6-(trimethylsilyl)hexan-3-ol.

    Substitution: Formation of various substituted hexenol derivatives.

Scientific Research Applications

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The double bond can participate in addition reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-hexen-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    6-Methyl-2-(trimethylsilyl)-3-vinyl-6-heptenoic acid: Contains a carboxylic acid group, leading to different applications and reactivity.

    3-Methyl-1-hexyne: Features a triple bond, resulting in distinct chemical behavior and applications.

Uniqueness

2-Methyl-6-(trimethylsilyl)hex-5-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond, which confer specific chemical properties and reactivity. The trimethylsilyl group provides steric protection and enhances lipophilicity, while the double bond allows for various addition reactions.

Properties

CAS No.

85363-31-1

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

2-methyl-6-trimethylsilylhex-5-en-3-ol

InChI

InChI=1S/C10H22OSi/c1-9(2)10(11)7-6-8-12(3,4)5/h6,8-11H,7H2,1-5H3

InChI Key

ORPBIKGSHYFEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C[Si](C)(C)C)O

Origin of Product

United States

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